4-Benzylidene-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a benzylidene group attached to a cyclohexadienone ring, with two isopropyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di(propan-2-yl)phenol with benzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions. The water generated during the reaction is removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. The use of continuous flow reactors and efficient separation techniques can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted cyclohexadienones, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Benzylidene-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles in biological systems, potentially leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienone
- 4-benzylidene-2,6-di(tert-butyl)cyclohexa-2,5-dien-1-one
- 4-Benzylidene-2,6-ditert-butyl-2,5-cyclohexadien-1-one
Uniqueness
4-Benzylidene-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of isopropyl groups, which impart distinct steric and electronic properties.
Properties
CAS No. |
61400-66-6 |
---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-benzylidene-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H22O/c1-13(2)17-11-16(10-15-8-6-5-7-9-15)12-18(14(3)4)19(17)20/h5-14H,1-4H3 |
InChI Key |
KWVFKUXYRNZFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC2=CC=CC=C2)C=C(C1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.